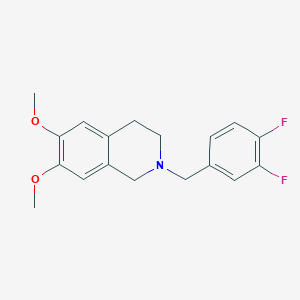
2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DFB) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been the subject of scientific research due to its potential applications in the field of medicine. In
科学研究应用
2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, antiviral, and antibacterial activity. 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
作用机制
The mechanism of action of 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the expression of various genes involved in cell proliferation and survival. 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to induce the expression of genes involved in apoptosis. In addition, 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to inhibit the activity of various enzymes involved in cell signaling pathways.
实验室实验的优点和局限性
One of the advantages of using 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its broad spectrum of activity against various types of cancer cells and viruses. 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been found to have low toxicity in normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of research could focus on the development of more efficient synthesis methods for 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Another area of research could focus on the identification of the molecular targets of 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and the elucidation of its mechanism of action. Additionally, future research could explore the potential use of 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in combination with other therapeutic agents to enhance its efficacy against cancer and viral infections.
合成方法
The synthesis of 2-(3,4-difluorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves the reaction of 3,4-difluorobenzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires careful control of the reaction conditions to obtain a high yield of the product.
属性
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c1-22-17-8-13-5-6-21(11-14(13)9-18(17)23-2)10-12-3-4-15(19)16(20)7-12/h3-4,7-9H,5-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXQAXOVXBTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-difluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)

![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)
![5-chloro-2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782449.png)
![methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate](/img/structure/B5782455.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)

![2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B5782476.png)
![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)

![3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5782503.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)